molecular formula C7H2Cl3N B3031744 2,4,5-Trichlorobenzonitrile CAS No. 6575-04-8

2,4,5-Trichlorobenzonitrile

Cat. No. B3031744
CAS RN: 6575-04-8
M. Wt: 206.5 g/mol
InChI Key: VMUDTFWVYQOOFU-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzonitrile is a chlorinated derivative of benzonitrile, a compound that consists of a benzene ring with nitrile and chlorine substituents. While the provided papers do not directly discuss 2,4,5-trichlorobenzonitrile, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of chlorinated benzonitriles is not explicitly detailed in the provided papers. However, similar compounds, such as 2,4,6-trichlorobenzonitrile, are typically synthesized through chlorination reactions of benzonitrile derivatives or through other organic synthesis pathways involving chlorination agents . The synthesis process would likely involve careful control of reaction conditions to ensure the correct placement of chlorine atoms on the aromatic ring.

Molecular Structure Analysis

The molecular structure of chlorinated benzonitriles can be analyzed using spectroscopic methods such as infrared (IR) and Raman spectroscopy. For example, the IR and Raman spectra of 2-amino-3,5-dichlorobenzonitrile were recorded and compared with theoretical values calculated using quantum chemical methods, which helped in understanding the molecular geometry and vibrational wavenumbers . Similarly, the structure of 2,4,6-trichlorobenzonitrile was analyzed in the solid state, confirming a centrosymmetric monoclinic structure . These studies suggest that 2,4,5-trichlorobenzonitrile would also have a well-defined molecular structure that could be analyzed using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of chlorinated benzonitriles can vary depending on the position and number of chlorine substituents. For instance, tetrachlorobenzo[d][1,3,2]dioxaborole derivatives have been shown to be effective catalysts for amide condensation reactions, especially with sterically demanding carboxylic acids . This indicates that chlorinated benzonitriles can participate in or facilitate various organic reactions, potentially including those involving nitrile groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzonitriles are influenced by the presence of chlorine atoms and the nitrile group. These properties include vibrational wavenumbers, thermodynamic parameters, and molecular geometry, which can be determined through experimental and theoretical methods . The presence of chlorine atoms can also affect the solubility, density, and melting/boiling points of the compound. The thermodynamic functions of these compounds can be calculated for a range of temperatures, providing insights into their stability and reactivity under different conditions .

Scientific Research Applications

Vibrational Spectroscopy Studies

2,4,6-Trichlorobenzonitrile, a related compound, has been the subject of vibrational spectroscopy studies. These studies involve measuring infrared and Raman spectra to understand the molecular structure and behavior of the compound, particularly in different states such as solid and solution. Such research is fundamental in understanding the physical and chemical properties of these types of chemicals (J. Faniran, 1975).

Nuclear Quadrupole Resonances

Research has also been conducted on nuclear quadrupole resonances (NQR) of 2,4,6-Trichlorobenzonitrile, investigating the resonances resulting from nitrogen and chlorine nuclei. This type of study is crucial for understanding the electronic environment and molecular dynamics of the compound, providing insights that are important for both fundamental chemistry and potential practical applications (H. Negita, K. Shibata, T. Kubo, 1975).

Environmental Applications

2,4,5-Trichlorophenoxy acetic acid, closely related to 2,4,5-Trichlorobenzonitrile, has been studied in environmental contexts. Its adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate has been examined. This research is important for developing methods to remove such compounds from the environment, particularly in water treatment and pollution control applications (A. Khan, T. Akhtar, 2011).

Molecular Structure Analysis

The molecular structures of compounds similar to 2,4,5-Trichlorobenzonitrile, like 2,4,6-trichlorophenylisonitrile and 2,4,6-trichlorobenzonitrile, have been analyzed. Such studies focus on understanding the atomic and molecular configurations, which is crucial for predicting and manipulating the chemical behavior of these compounds in various applications (Pink, Britton, Noland, Pinnow, 2000)).

Biodegradation Studies

Research on the biodegradation of similar compounds, such as 2,4,5-trichlorophenoxyacetic acid, is also significant. Understanding how these compounds can be broken down by microorganisms is vital for environmental management and pollution remediation. This includes the development of strains capable of degrading these compounds, which can be crucial for treating contaminated sites (S. Kellogg, D. K. Chatterjee, A. Chakrabarty, 1981)).

Safety And Hazards

2,4,5-Trichlorobenzonitrile is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,4,5-trichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDTFWVYQOOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215951
Record name Benzonitrile, 2,4,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorobenzonitrile

CAS RN

6575-04-8
Record name Benzonitrile, 2,4,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,4,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Feldmesser, J Kochansky - Pesticide Chemistry: Human …, 2013 - books.google.com
Data on the relationships between chemical structure and nematicidal activity are sparse. Evaluation programs are assigned low priorities relative to herbicide and insecticide research, …
Number of citations: 0 books.google.com
J Feldmesser, J Kochansky - Pesticide Chemistry: Human Welfare and …, 1983 - Elsevier
Data on the relationships between chemical structure and nematicidal activity are sparse. Evaluation programs are assigned low priorities relative to herbicide and insecticide research, …
Number of citations: 3 www.sciencedirect.com

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